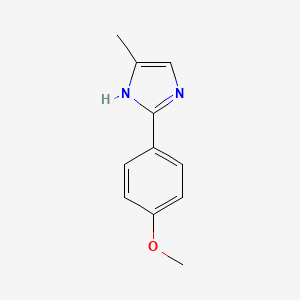

2-(4-Methoxyphenyl)-4-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRQSTZHILMQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 2 4 Methoxyphenyl 4 Methyl 1h Imidazole Analogs

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heterocycle, making it reactive toward electrophilic attack. This reactivity is generally higher than that of similar heterocycles like pyrazole or thiazole. globalresearchonline.net Conversely, nucleophilic substitution is less common unless the ring is activated by strongly electron-withdrawing groups or possesses a suitable leaving group. globalresearchonline.netpharmaguideline.com

Electrophilic Substitution: Electrophilic attack on the imidazole ring typically occurs at the C-4 or C-5 positions, as attack at C-2 leads to a less stable canonical intermediate where the positive charge resides on a nitrogen atom adjacent to the protonated nitrogen. globalresearchonline.netuobabylon.edu.iq For 2-(4-methoxyphenyl)-4-methyl-1H-imidazole, the C-5 position is the primary site for electrophilic substitution.

Key electrophilic substitution reactions include:

Halogenation: Bromination of this compound with bromine (Br₂) in acetic acid results in substitution at the C-5 position to yield 5-bromo-2-(4-methoxyphenyl)-4-methyl-1H-imidazole.

Nitration: The introduction of a nitro group can be achieved using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which also directs the substitution to the imidazole ring. slideshare.net

Nucleophilic Substitution: The imidazole ring is generally resistant to nucleophilic attack due to its high electron density. globalresearchonline.net Nucleophilic substitution reactions are rare and typically require the presence of a good leaving group, such as a halogen, at the C-2 position, along with activation from electron-withdrawing substituents. pharmaguideline.com For instance, 2-haloimidazoles can undergo nucleophilic displacement of the halogen. pharmaguideline.com However, specific examples involving this compound are not extensively documented, as this would first require halogenation at the C-2 position, which is less favorable than at C-4 or C-5. uobabylon.edu.iq

Oxidation and Reduction Chemistry of Functional Groups (e.g., Methoxy (B1213986), Imidazole Ring)

The functional groups present in this compound—the imidazole ring and the methoxy group—can undergo selective oxidation and reduction reactions under controlled conditions.

Oxidation Reactions: The imidazole ring is generally stable against oxidation but can be forced to react under strong oxidizing conditions. pharmaguideline.com

Imidazole Ring Oxidation: Treatment with potassium permanganate (KMnO₄) in an acidic medium can lead to the oxidation of the methyl group at the C-4 position or cleavage of the ring, depending on the reaction conditions.

Methoxy Group Demethylation: The methoxy group on the phenyl ring can be cleaved to yield the corresponding phenol derivative. This is a common transformation for methoxy-aryl compounds.

Reduction Reactions:

Catalytic Hydrogenation: The imidazole ring can be reduced under catalytic hydrogenation conditions. Using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst reduces the imidazole ring to its corresponding 4,5-dihydroimidazole (imidazoline) analog.

Reduction of Nitro-Substituted Analogs: If a nitro group is present on either the imidazole or phenyl ring, it can be selectively reduced to an amino group. A common method involves using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), which effectively reduces the nitro group without affecting the imidazole core.

The following table summarizes key redox reactions for analogs of this compound.

| Reaction Type | Functional Group | Reagents & Conditions | Product |

|---|---|---|---|

| Oxidation | Methoxy Group | BBr₃ in CH₂Cl₂ | 4-Hydroxyphenyl analog |

| Reduction | Imidazole Ring | H₂ / Pd-C | 4,5-Dihydroimidazole analog |

| Reduction | Nitro Group | SnCl₂ / HCl | Amino analog |

Derivatization and Further Functionalization at Nitrogen and Carbon Positions

The presence of a reactive N-H group and activatable C-H bonds allows for extensive derivatization of the imidazole core, enabling the synthesis of a wide array of analogs.

The secondary amine (N-H) in the imidazole ring is nucleophilic and can be readily functionalized through alkylation and arylation.

N-Alkylation: This is a common strategy to introduce alkyl chains onto the imidazole nitrogen. The reaction typically involves treating the imidazole with an alkyl halide in the presence of a base. The regioselectivity of alkylation on unsymmetrical imidazoles can be complex, potentially yielding a mixture of N-1 and N-3 isomers, influenced by steric and electronic factors. otago.ac.nzreddit.com For imidazoles with a substituent at the 4-position, alkylation is often directed to the less sterically hindered nitrogen. otago.ac.nz

N-Arylation: The introduction of an aryl group at the nitrogen position is often achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann coupling. organic-chemistry.orgnih.govacs.orgresearchgate.net These methods typically use arylboronic acids or aryl halides as the arylating agents. Catalytic systems often employ a copper(I) or copper(II) salt with a suitable ligand. nih.govacs.org For example, copper(I) bromide with a pyridin-2-yl β-ketone ligand has been shown to be effective for the N-arylation of various azoles. organic-chemistry.org

The 4-methoxyphenyl (B3050149) substituent can also be a site for further functionalization.

Modification of the Methoxy Group: A key transformation is the demethylation of the methoxy group to a hydroxyl group, typically achieved using strong Lewis acids like boron tribromide (BBr₃). This converts the methoxyphenyl derivative into a hydroxyphenyl analog, which can then undergo further reactions such as etherification or esterification.

Modification of the Phenyl Ring: The phenyl ring itself can undergo electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the imidazole ring, electrophilic attack is directed to the ortho positions (C-3 and C-5 of the phenyl ring). Potential reactions include nitration, halogenation, and Friedel-Crafts reactions, though conditions must be chosen carefully to avoid side reactions with the imidazole core.

Mechanistic Investigations of Key Reactions Involving the Imidazole Core

Understanding the mechanisms of these transformations is crucial for controlling selectivity and optimizing reaction outcomes.

Electrophilic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uobabylon.edu.iq The electrophile attacks the electron-rich C-4 or C-5 position of the imidazole ring. The subsequent loss of a proton from the same carbon atom restores the aromaticity of the ring, completing the substitution. uobabylon.edu.iq

N-Alkylation: The mechanism of N-alkylation can vary with the reaction conditions. otago.ac.nz In the presence of a strong base, the imidazole N-H is deprotonated to form an imidazolate anion. This highly nucleophilic anion then attacks the alkylating agent in a standard SN2 reaction. In neutral or "neutral" conditions, the neutral imidazole acts as the nucleophile. The regioselectivity in unsymmetrical imidazoles is a complex interplay of the tautomeric equilibrium, steric hindrance, and the electronic effects of existing substituents. otago.ac.nz

Copper-Catalyzed N-Arylation: The Chan-Lam coupling mechanism is thought to involve a Cu(II) or Cu(III) intermediate. researchgate.netresearchgate.net A plausible catalytic cycle begins with the coordination of the imidazole to a copper(II) salt. This is followed by reaction with the arylboronic acid to form a copper-imidazole-aryl complex. Reductive elimination from this intermediate yields the N-arylated imidazole and a Cu(0) species, which is then re-oxidized to Cu(II) to complete the cycle. researchgate.net An alternative pathway involves the oxidative addition of an aryl halide to a Cu(I) catalyst, followed by coordination of the imidazole and subsequent reductive elimination. researchgate.netresearchgate.net

Advanced Structural Characterization and Elucidation of 2 4 Methoxyphenyl 4 Methyl 1h Imidazole

High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are indispensable for probing the molecular structure of compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the local chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For the related compound 1-(4-methoxyphenyl)-1H-imidazole , which differs by the position of the methoxyphenyl group and the absence of the 4-methyl group, ¹H NMR data in CDCl₃ showed a characteristic singlet for the methoxy (B1213986) protons at δ 3.85 ppm. researchgate.net The aromatic protons of the methoxyphenyl ring appeared as doublets at δ 6.98 ppm and δ 7.30 ppm, while the imidazole (B134444) protons were observed as multiplets at δ 7.20 ppm and δ 7.78 ppm. researchgate.net The ¹³C NMR spectrum for this analogue showed the methoxy carbon at δ 55.56 ppm and the aromatic and imidazole carbons at various shifts between δ 114.87 ppm and δ 158.92 ppm. researchgate.net

In another similar structure, 2-(4-Methoxyphenyl)-1H-benzimidazole , the ¹H NMR spectrum in DMSO-d₆ revealed a singlet for the methoxy protons at 3.85 ppm and the aromatic protons in the range of 7.13-8.13 ppm. rsc.org The ¹³C NMR spectrum showed the methoxy carbon at 55.79 ppm and other aromatic carbons between 114.83 and 161.07 ppm. rsc.org

While specific experimental data for 2-(4-Methoxyphenyl)-4-methyl-1H-imidazole is not available, one can predict the expected resonances based on these related structures. The data would be presented as follows:

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.8 | Singlet |

| -CH₃ (imidazole) | ~2.3 | Singlet |

| H-5 (imidazole) | ~6.8 | Singlet/Doublet |

| Ar-H (ortho to OCH₃) | ~7.0 | Doublet |

| Ar-H (ortho to imidazole) | ~7.8 | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55 |

| -CH₃ (imidazole) | ~14 |

| Imidazole Ring Carbons | ~115-145 |

Infrared (IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a molecule.

For the related compound 1-(4-methoxyphenyl)-1H-imidazole , IR spectroscopy identified stretching vibrations for aromatic C-H bonds at 3128 and 3107 cm⁻¹, and alkyl C-H stretches for the methoxy group at 2961, 2918, and 2838 cm⁻¹. researchgate.net A strong band corresponding to the aromatic C=C stretching was observed at 1517 cm⁻¹. researchgate.net

In a more complex analogue, 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole , the N-H stretching vibration was identified at 3410 cm⁻¹ in the FT-IR spectrum. ijrar.org Aromatic C-H stretching vibrations were observed in the region of 3056-2837 cm⁻¹ in the FT-IR spectrum and at 2839 cm⁻¹ in the FT-Raman spectrum. ijrar.org

Based on these findings, a table of expected vibrational frequencies can be constructed for this compound.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400-3200 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~3000-2850 |

| C=N (imidazole) | Stretching | ~1615 |

| C=C (aromatic) | Stretching | ~1600, ~1510 |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 1-(4-methoxyphenyl)-1H-imidazole , GC-MS analysis confirmed a molecular ion (M⁺) at 174 amu, which corresponds to its molecular formula C₁₀H₁₀N₂O. iucr.org For the target compound, this compound (C₁₁H₁₂N₂O), the expected exact mass would be approximately 188.0950 g/mol . The fragmentation pattern would likely involve the loss of a methyl radical (-15 amu) from the methoxy group or the imidazole ring, and cleavage of the bond between the two rings.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, data from related compounds offer valuable insights. For 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole , the molecule is nearly planar, with a dihedral angle of 14.86 (16)° between the benzene (B151609) and imidazoline (B1206853) rings. nih.gov The crystal structure reveals that molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains. nih.gov

Similarly, the crystal structure of 2-(4-Methoxyphenyl)-1H-benzimidazole shows a dihedral angle of 34.12 (6)° between the benzimidazole (B57391) system and the methoxyphenyl ring, with molecules also linked into chains by N—H···N hydrogen bonds. researchgate.net It is highly probable that this compound would also exhibit such hydrogen bonding patterns, forming supramolecular assemblies in the solid state.

Table 4: Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonding |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound by determining the weight percentage of its constituent elements. For this compound, with the molecular formula C₁₁H₁₂N₂O, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of C₁₁H₁₂N₂O

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 70.19 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.43 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.89 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.50 |

| Total | | | | 188.230 | 100.00 |

Experimental values obtained from an elemental analyzer would be expected to be within ±0.4% of these theoretical values to confirm the compound's purity and elemental composition. For instance, elemental analysis of the related compound 2-(4-methoxyphenyl)-1H-benzimidazole provided experimental values that closely matched the calculated percentages for its formula. rsc.org

Applications in Advanced Materials Science, Catalysis, and Chemical Sensing

Role of Imidazole (B134444) Derivatives in Coordination Chemistry and Ligand Design

Imidazole and its derivatives are fundamental components in the field of coordination chemistry, primarily due to their capacity to act as effective ligands for a wide array of metal ions. researchgate.netrsc.org The imidazole ring contains two nitrogen atoms, but it is the imine nitrogen (the one with a lone pair of electrons and not bonded to a hydrogen) that is basic and typically binds to metal centers, functioning as a pure sigma-donor ligand. wikipedia.org This interaction is foundational to the structure of many important biological molecules, such as the amino acid histidine, where the imidazole side chain is a common binding site for metal ions in proteins. wikipedia.orgwikipedia.org

The versatility of the imidazole scaffold allows for its derivatization to create ligands with varying denticity and properties. researchgate.net By introducing functional groups at different positions on the ring, chemists can design bi- and tridentate ligands capable of forming stable chelate complexes with transition metals. nih.gov These tailored ligands are crucial in the construction of complex supramolecular structures, including metal-organic frameworks (MOFs), where imidazole derivatives serve as the organic linkers connecting metal nodes. researchgate.netrsc.org For instance, zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are built from divalent metal cations tetrahedrally coordinated to imidazolate linkers. researchgate.net

In the context of 2-(4-Methoxyphenyl)-4-methyl-1H-imidazole, the substituents significantly influence its properties as a ligand. The electron-donating methoxy (B1213986) group on the phenyl ring increases the electron density on the imidazole core, potentially enhancing its basicity and coordination strength. The methyl group provides additional steric bulk, which can influence the geometry and stability of the resulting metal complexes. These complexes are characterized using various techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal center. nih.govekb.egnih.gov

Table 1: Coordination Characteristics of Imidazole-Based Ligands

| Ligand Type | Coordination Mode | Resulting Structures | Key Applications |

|---|---|---|---|

| Monodentate Imidazoles | N-donor ligand | Homoleptic complexes (e.g., [Fe(imidazole)6]2+), Heteroleptic complexes | Mimicking biological systems, Catalysis, Purification of His-tagged proteins wikipedia.orgwikipedia.org |

| Bi- & Tridentate Imidazoles | N,N- or N,N,N-chelators | Chelate complexes, Macrocycles | Asymmetric catalysis, Supramolecular chemistry nih.gov |

| Imidazolates (deprotonated) | Bridging or terminal linkers | Metal-Organic Frameworks (MOFs), Zeolitic Imidazolate Frameworks (ZIFs) | Gas storage, Separation, Catalysis researchgate.net |

Utilization in Catalytic Processes and Catalyst Design

The application of imidazole derivatives extends prominently into catalysis, where they can function either as part of a larger catalytic system or as catalysts themselves. isca.melifechemicals.com

The ability of imidazole derivatives to form stable complexes with transition metals makes them excellent candidates for ligand design in catalysis. nih.gov The electronic and steric properties of the ligand are critical as they can be fine-tuned to control the activity and selectivity of the metal catalyst. For example, chiral imidazole-based ligands have been synthesized and employed in asymmetric catalysis to produce enantiomerically enriched products. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs), which can be derived from imidazole precursors, are a major class of ligands in modern catalysis. lifechemicals.com They form very strong bonds with metal centers and have been used to prepare highly active and stable catalysts for a variety of reactions, including olefin metathesis. lifechemicals.com Compounds like 1-(4-methoxyphenyl)-1H-imidazole have been investigated as catalysts for reactions such as the epoxidation of olefins under mild conditions. nih.gov The this compound scaffold is suitable for creating ligands where the methoxyphenyl group can modulate the electronic environment of the metal center, thereby influencing its catalytic performance.

Imidazole derivatives have emerged as effective initiators for polymerization reactions. nih.gov Certain imidazoles can initiate the radical polymerization of vinyl monomers, in some cases even without a conventional radical initiator, by participating in the formation of an initiating complex. capes.gov.br

More recently, imidazole-based systems have been developed as dual photo/thermal initiators. researchgate.netrsc.org These systems often involve the formation of a charge-transfer complex between an electron-donating imidazole derivative and an electron-accepting compound, such as an iodonium (B1229267) salt. rsc.org Upon irradiation with visible light, this complex generates radicals that initiate polymerization efficiently, even under ambient conditions without the need for an inert atmosphere. rsc.org This approach is particularly valuable for applications like 3D printing and the curing of composites. rsc.org The thermal initiation capability of these systems allows for polymerization in areas shielded from light, making them highly versatile. rsc.org Given that structurally similar compounds are known to act as polymerization initiators, this compound is a candidate for such applications, where its electron-rich nature could facilitate the formation of charge-transfer complexes.

Table 2: Imidazole-Based Polymerization Initiator Systems

| Initiator System | Activation Method | Mechanism | Monomers Polymerized | Advantages |

|---|---|---|---|---|

| Imidazole/CCl4/H2O | Low Temperature | Radical formation involving imidazole | 1-Vinyl-2-methylimidazole capes.gov.br | Initiator-free system |

| Imidazole/Iodonium Salt | Visible Light (e.g., 405 nm LED) / Heat | Formation of a charge-transfer complex (CTC) leading to radical generation | Multifunctional acrylates rsc.org | Metal-free, Dual photo/thermal action, High efficiency under air researchgate.netrsc.org |

| Azobis(imidazolinylpropane) | Heat | Thermal decomposition to form radicals | Vinyl monomers tcichemicals.com | Standard thermal initiation |

Development of Chemical Sensors and Probes based on Imidazole Scaffolds

The unique structural and electronic properties of the imidazole ring make it an excellent platform for the design of chemical sensors. rsc.org The imidazole moiety can act as a versatile recognition unit, capable of binding with a wide range of analytes including cations, anions, and neutral molecules through coordination bonds or intermolecular forces. rsc.orguminho.pt

The development of fluorescent and colorimetric sensors based on imidazole scaffolds has received significant attention. acs.orgnih.gov In a typical design, the imidazole ring serves as the analyte binding site. The NH proton can act as a hydrogen-bond donor for anion recognition, while the sp2-hybridized nitrogen can coordinate with metal cations. uminho.pt This binding event triggers a change in the photophysical properties of a linked chromophore or fluorophore, resulting in a detectable color or fluorescence change. acs.org These optical responses can be generated through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). nih.gov

Imidazole derivatives have been successfully functionalized to create selective sensors for various species. For example, imidazole-based probes have been developed for the detection of fluoride (B91410) ions and various metal cations like Cu²⁺ and Fe³⁺. rsc.orguminho.pt The this compound core is a promising starting point for sensor design. The methoxyphenyl group is itself fluorescent and its electronic properties can be modulated upon analyte binding to the imidazole ring, potentially leading to a "turn-on" or "turn-off" sensory response.

Table 3: Examples of Chemical Sensors Based on Imidazole Scaffolds

| Sensor Scaffold | Analyte Detected | Sensing Mechanism | Signal Output |

|---|---|---|---|

| Nitro- and Hydroxy-substituted Triphenylimidazole | Fluoride (F⁻) | Hydrogen bonding interaction | Colorimetric (Yellow to Red) eurjchem.com |

| Imidazole-functionalized Polyfluorene | Metal ions (e.g., Cu²⁺), Cyanide (CN⁻) | Fluorescence quenching/enhancement | Fluorometric acs.org |

| Phenanthro[9,10-d]imidazole derivatives | Various ions and molecules | PET, ICT, FRET, ESIPT | Fluorometric and Colorimetric acs.orgnih.gov |

| Triheteroarylimidazole (Indolyl/Furyl substituted) | Cations (Fe²⁺, Al³⁺, Cu²⁺), Anions (HSO₄⁻) | Fluorescence enhancement or quenching | Fluorometric uminho.pt |

Corrosion Inhibition Mechanisms and Applications of Imidazole Derivatives

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors for many metals and alloys, particularly in acidic environments. bohrium.comigi-global.comresearchgate.net Their efficacy stems from their molecular structure, which contains an aromatic ring with π-electrons and nitrogen atoms with lone pairs of electrons. bohrium.com

The primary mechanism of corrosion inhibition is the adsorption of the imidazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. kfupm.edu.sa This adsorption process can occur through several modes:

Physisorption: Involving electrostatic interactions between the charged metal surface and protonated imidazole molecules in an acidic solution.

Chemisorption: Involving the sharing of electrons between the nitrogen heteroatoms' lone pairs and the vacant d-orbitals of the metal atoms. The π-electrons of the imidazole ring can also participate in this interaction. bohrium.comresearchgate.net

The effectiveness of an imidazole derivative as a corrosion inhibitor is highly dependent on its substituents. Electron-donating groups enhance the electron density on the imidazole ring, which strengthens the coordinate bond with the metal and improves inhibition efficiency. igi-global.com Conversely, electron-withdrawing groups can have the opposite effect. In this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group, in particular, significantly increases the electron density of the molecule, making it a potentially superior corrosion inhibitor compared to unsubstituted imidazole. The adsorption of these inhibitors on a metal surface typically follows established models like the Langmuir adsorption isotherm. kfupm.edu.saigi-global.com

Table 4: Research Findings on Imidazole Derivatives as Corrosion Inhibitors

| Imidazole Derivative | Metal/Alloy | Corrosive Medium | Key Finding |

|---|---|---|---|

| 1H-imidazole, N-methylimidazole | Brass | Nitric Acid | Act as effective inhibitors, with efficiency dependent on concentration. bohrium.com |

| 2-mercapto-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | Mild Steel | Hydrochloric Acid (HCl) | Shows significant inhibition efficiency through surface adsorption. bohrium.com |

| 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole | Mild Steel | Sulfuric Acid (H₂SO₄) | Provides corrosion protection, demonstrating the influence of the methoxy group. bohrium.com |

| General Imidazole Derivatives | Various Metals | Acidic Electrolytes | Behave as mixed-type inhibitors, adsorbing on the surface to form a protective film. kfupm.edu.sa |

Integration into Functional Materials (e.g., Polybenzimidazoles)

The inherent thermal and chemical stability of the imidazole ring makes it a valuable component in the synthesis of high-performance functional materials. nih.govigi-global.com Imidazole-based polymers are being investigated for their unique properties, such as high thermal stability and ionic conductivity, which are desirable for applications in fuel cells and other advanced technologies. numberanalytics.com

A prominent class of such materials is polybenzimidazole (PBI). PBIs are a family of high-performance polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, and toughness. The polymer backbone consists of repeating benzimidazole (B57391) units. The synthesis of PBIs typically involves the polycondensation of an aromatic tetraamine (B13775644) with an aromatic dicarboxylic acid or its derivatives.

While direct integration of this compound into a traditional PBI structure is not straightforward, monomers derived from it could be used to create novel imidazole-containing polymers. For example, a diamino- or dicarboxy-functionalized version of the molecule could be synthesized and used as a monomer in polycondensation reactions. The incorporation of the methoxyphenyl substituent into the polymer backbone would be expected to influence the final material's properties, potentially improving its solubility in organic solvents and making it easier to process, while possibly modifying its thermal and mechanical characteristics. Furthermore, imidazole-functionalized surfaces are being explored for applications in catalysis and CO₂ capture. numberanalytics.com

Future Research Directions and Unexplored Avenues in the Chemistry of 2 4 Methoxyphenyl 4 Methyl 1h Imidazole

Novel Synthetic Routes and Sustainable Chemistry for Substituted Imidazoles

The synthesis of substituted imidazoles has been a subject of extensive research, with numerous methods developed over the years. biomedpharmajournal.orgsemanticscholar.org However, future research concerning 2-(4-Methoxyphenyl)-4-methyl-1H-imidazole should prioritize the development of novel synthetic strategies that align with the principles of sustainable or "green" chemistry. Traditional methods often require harsh conditions, long reaction times, or environmentally harmful solvents. nih.gov

Modern approaches increasingly utilize multicomponent reactions (MCRs), which are recognized for their efficiency and economy in creating complex molecules. researchgate.net The exploration of solvent-free reaction conditions, microwave irradiation, and the use of reusable, eco-friendly catalysts represent promising avenues. researchgate.netresearchgate.net For instance, catalysts like silica (B1680970) sulfuric acid and various Brønsted acidic ionic liquids have been successfully used for synthesizing trisubstituted imidazoles with high yields and easy, non-chromatographic work-up procedures. researchgate.netresearchgate.net Similarly, solid-supported catalysts such as HBF₄–SiO₂ have demonstrated high efficiency and recyclability for up to five consecutive uses without significant loss of activity. rsc.org

Future work could focus on adapting these sustainable methods for the specific, high-yield synthesis of this compound. A key challenge to address is the selective synthesis of asymmetrically substituted imidazoles, avoiding the competitive formation of other isomers. rsc.org

Table 1: Comparison of Selected Modern Catalytic Systems for Substituted Imidazole (B134444) Synthesis

| Catalyst System | Reaction Conditions | Key Advantages |

|---|---|---|

| Brønsted acidic ionic liquid | Thermal, solvent-free | Excellent yields, reusability, simple work-up. researchgate.netresearchgate.net |

| Silica sulfuric acid (SSA) | Solvent-free, microwave or heating | Inexpensive, reusable, high yields. researchgate.net |

| HBF₄–SiO₂ | Varies | Highly effective for both tri- and tetra-substituted imidazoles, recyclable. rsc.org |

Advanced Mechanistic Insights via Time-Resolved Spectroscopy and Computational Dynamics

Understanding the fundamental chemical processes of this compound on ultrafast timescales is crucial for designing new applications. Time-resolved spectroscopy techniques, such as pump-probe spectroscopy, are powerful tools for studying dynamic processes that occur on nanosecond to femtosecond timescales after a molecule absorbs light. youtube.com These methods could be employed to investigate the excited-state dynamics, energy dissipation pathways, and the formation of transient intermediates of this compound.

For instance, time-resolved fluorescence and resonance Raman spectroscopy could provide detailed information about structural changes and energy transfer processes within the molecule. nih.govacs.org Such studies are essential for understanding its photophysical properties, which is a prerequisite for developing applications in areas like organic electronics or photochemistry.

Complementing these experimental techniques, computational dynamics, particularly methods based on Density Functional Theory (DFT), can offer profound insights. researchgate.net Theoretical calculations can be used to model the molecular structure, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap), which govern the molecule's reactivity and optical characteristics. researchgate.net By analyzing the charge transfer within the molecule, researchers can understand its stability and potential for interaction with other species. researchgate.net The synergy between time-resolved spectroscopy and high-level computational studies will be instrumental in building a complete picture of the molecule's behavior.

Rational Design of Imidazole-Based Scaffolds for Specific Chemical Functions

The imidazole scaffold is considered a "privileged structure" in chemistry due to its ability to interact with a wide variety of targets through hydrogen bonds and other forces. biomedpharmajournal.orgnih.gov Rational design involves the strategic modification of the core structure of this compound to fine-tune its properties for specific chemical functions. researchgate.netresearchgate.net Future research should move beyond biological applications to explore its potential in catalysis, chemical sensing, and materials science.

By systematically altering the substituents on the imidazole and phenyl rings, researchers can modulate the compound's electronic properties, solubility, and steric profile. For example:

Modifying the Phenyl Ring: Replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups could alter the molecule's redox potential and photophysical properties, making it suitable for different electronic applications.

Functionalizing the Imidazole Ring: The N-H group of the imidazole ring is a key site for functionalization, allowing for the attachment of various side chains that can introduce new functionalities, such as metal-coordinating sites for catalysis or fluorescent reporters for sensing applications. mdpi.com

Introducing Lipophilicity: Adding lipophilic groups could enhance the solubility of the molecule in nonpolar media, which could be advantageous for its incorporation into polymers or other materials. nih.gov

This approach, combining synthetic modifications with theoretical predictions, will enable the creation of a library of derivatives based on the this compound scaffold, each tailored for a specific, non-biological purpose. researchgate.netresearchgate.net

Table 2: Potential Influence of Substituents on the Imidazole Scaffold for Chemical Functions

| Position of Substitution | Type of Substituent | Potential Effect on Property | Potential Application |

|---|---|---|---|

| Phenyl ring (position 4) | Electron-withdrawing group (e.g., -NO₂) | Alters electronic and optical properties, increases electron affinity. | Organic electronics, n-type semiconductors. |

| Phenyl ring (position 4) | Halogen (e.g., -F, -Cl) | Enhances metabolic stability (in biological contexts), modifies intermolecular interactions. nih.govacs.org | Liquid crystals, materials science. |

| Imidazole ring (N-1 position) | Alkyl chain with a terminal ligand | Introduces metal-binding capability. | Homogeneous catalysis, metal-ion sensing. nih.gov |

Exploration of New Non-Biological Applications in Emerging Technologies

While imidazoles are heavily researched for medicinal purposes, their potential in other technological fields is a vast and underexplored area. mdpi.comnih.gov The unique chemical and physical properties of this compound make it a candidate for several emerging non-biological applications.

Materials Science: Heterocyclic compounds are foundational to various materials, including polymers, liquid crystals, and organic semiconductors. researchgate.net The rigid, planar structure of the imidazole ring combined with the electronic character of the substituted phenyl ring could be exploited in the design of novel organic electronic materials. For example, its derivatives could be investigated as emitters in OLEDs or as components in dye-sensitized solar cells.

Corrosion Inhibition: Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for various metals, as they can adsorb onto the metal surface and form a protective layer. The electron-rich nature of the imidazole ring in this compound suggests it could be a promising candidate for this application.

Analytical Chemistry: Imidazole derivatives have been shown to be effective as charge-reducing agents that improve the stability and resolution of protein complexes in native mass spectrometry. nih.gov Exploring the utility of this compound and its rationally designed analogues in this advanced analytical technique could be a fruitful area of research.

Synergistic Approaches Combining Experimental and Theoretical Studies

The most rapid and insightful progress in understanding and utilizing this compound will come from a tight integration of experimental and theoretical research. nih.gov This synergistic approach allows for a cycle of prediction and validation that can accelerate the discovery process.

Computational chemistry can be used to screen potential synthetic pathways, predict the properties of novel derivatives, and provide a deep understanding of reaction mechanisms. nih.govresearchgate.net These theoretical insights can guide experimentalists to focus on the most promising candidates and synthetic routes, saving significant time and resources. researchgate.net Conversely, experimental data from synthesis, spectroscopy, and application testing provide the crucial real-world results needed to validate and refine theoretical models. nih.gov For example, experimentally measured photophysical properties can be directly compared to DFT calculations to confirm the accuracy of the computational model, which can then be used to predict the properties of yet-to-be-synthesized molecules with greater confidence. This iterative feedback loop between theory and experiment is essential for the rational design of new materials and functions based on the this compound scaffold.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole |

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole |

| 4(5)-methylimidazole |

| 2-methylimidazole |

| 1-methylimidazole |

| 4(5)-hydroxymethylimidazole |

| 2-propylimidazole |

| 2-isopropylimidazole |

| Histidine |

| Glyoxal |

| Formaldehyde |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.